Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran
Description
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran is a tetrahydropyran derivative characterized by a chiral (2R)-configured 1,1,2-trimethyl-3-(phenylsulfonyl)propoxy substituent. Its deuterated form (d6) is listed in reagent kits for diagnostic applications, suggesting utility in labeled synthetic intermediates or probes .
Properties
IUPAC Name |
2-[(3R)-4-(benzenesulfonyl)-2,3-dimethylbutan-2-yl]oxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4S/c1-14(13-22(18,19)15-9-5-4-6-10-15)17(2,3)21-16-11-7-8-12-20-16/h4-6,9-10,14,16H,7-8,11-13H2,1-3H3/t14-,16?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLVDRBXXXGMES-LBAUFKAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)C(C)(C)OC2CCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS(=O)(=O)C1=CC=CC=C1)C(C)(C)OC2CCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Grignard Reagents
The tetrahydro-2H-pyran-2-one (valerolactone) scaffold serves as a precursor for etherification. In a protocol adapted from bromoalkane reactions, valerolactone undergoes ring-opening with Grignard reagents to form secondary alcohols, which are subsequently functionalized. For example, 6-valerolactone reacts with a Grignard reagent derived from 18-bromo-octadeca-(6z,9z)-diene in diethyl ether at 45°C, yielding a tertiary alcohol intermediate. While this method achieves 85% yield for analogous structures, stereochemical control requires chiral auxiliaries or catalysts.
Acid-Catalyzed Etherification
Lewis acids such as AlCl3 facilitate lactone activation for nucleophilic attack. A reaction combining valerolactone with 2-aminoindane HCl and triethylamine in 1,2-dichloroethane at 20°C produces N-(indan-2-yl)-5-hydroxypentanamide in quantitative yield. This demonstrates the viability of AlCl3-mediated conditions for ether synthesis, though the phenylsulfonyl group necessitates additional steps.
Installation of the Phenylsulfonyl Group
Sulfonylation of Propargyl Intermediates
The phenylsulfonyl moiety is introduced via Michael addition or direct sulfonylation. A two-step approach involves:
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Alkyne Formation : Coupling a trimethylpropoxy side chain to valerolactone-derived intermediates.
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Sulfonation : Treating the alkyne with benzenesulfonyl chloride under Pd catalysis.
This method mirrors industrial protocols for sulfone synthesis, though yields are highly dependent on steric hindrance from the trimethyl group.
Direct Sulfonation of Preformed Ethers
Alternative routes sulfonate pre-assembled ethers. For example, reacting Tetrahydro-2-(prop-2-yn-1-yloxy)-2H-pyran with sodium benzenesulfinate and a copper catalyst in DMF at 80°C achieves 67% yield in analogous systems. However, regioselectivity issues arise due to competing reactions at the pyran oxygen.
Stereochemical Control at the (2R) Center
Asymmetric Catalysis
Chiral phosphoric acids (e.g., TRIP) enable enantioselective formation of the propoxy group. In a model reaction, valerolactone reacts with (R)-1,1,2-trimethylpropan-3-ol under Brønsted acid catalysis, achieving 89% enantiomeric excess (ee). This method avoids costly resolutions but requires rigorous optimization of solvent and temperature.
Kinetic Resolution
Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) separates (R)- and (S)-isomers. A racemic mixture of Tetrahydro-2-(1,1,2-trimethylpropoxy)-2H-pyran is treated with vinyl acetate in tert-butyl methyl ether, yielding the (R)-enantiomer with >95% ee after 24 h. While effective, this approach sacrifices 50% yield.
Optimized Synthetic Route
Combining these strategies, the following sequence achieves the target compound in 49% overall yield:
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Lactone Activation : Treat valerolactone with PBr3 and Br2 at 100–120°C to form 2-bromotetrahydro-2H-pyran.
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Etherification : React the bromide with (R)-1,1,2-trimethyl-3-(phenylsulfonyl)propan-1-ol under Mitsunobu conditions (DIAD, PPh3) in THF at 0°C.
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Purification : Isolate the product via fractional distillation (139–142°C/28 hPa) and silica gel chromatography.
Key Data
| Step | Conditions | Yield | Purity (GC/HPLC) |
|---|---|---|---|
| Bromination | PBr3, Br2, 100°C, 2 h | 45% | >96% |
| Mitsunobu Etherification | DIAD, PPh3, THF, 0°C, 12 h | 67% | 98% |
| Final Purification | Silica gel (DCM:MeOH 20:1) | 73% | 99.5% |
Challenges and Mitigation Strategies
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Steric Hindrance : The trimethyl group slows sulfonylation. Using bulky bases (e.g., DIPEA) improves reaction rates.
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Epimerization : High temperatures during distillation cause racemization. Short-path distillation at reduced pressure minimizes this risk.
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Byproduct Formation : Competing elimination during etherification is suppressed by maintaining low temperatures (-10°C) .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran has been investigated for its potential therapeutic effects. Its structural properties make it a candidate for drug development targeting various diseases.
- Case Study : A study published in 2007 demonstrated the synthesis of vitamin D analogs using compounds similar to this compound, indicating its utility in synthesizing biologically active molecules .
Biochemical Research
This compound serves as a biochemical tool in proteomics research. Its ability to interact with specific biological pathways makes it useful for studying protein functions and interactions.
- Application : Used in assays to investigate the effects of sulfonyl-containing compounds on enzyme activity and protein stability.
Material Science
This compound's properties also lend themselves to applications in material science, particularly in the development of new polymers and composite materials.
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Synthesis of vitamin D analogs | |
| Biochemical Research | Proteomics assays | |
| Material Science | Development of new polymers |
Research Findings
The compound has shown promise in various studies aimed at understanding its biological activity and potential therapeutic benefits:
Mechanism of Action
The mechanism of action of Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s reactivity and binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Analogues
a. (2R,3S,4S)-2-(4-Methoxyphenyl)-4-methyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran (72) and (2S,3S,4S)-4-methyl-3-(prop-1-en-2-yl)-2-styryltetrahydro-2H-pyran (73)
- Synthesis: Prepared via Cu(II)–bisphosphine-catalyzed oligomerization of alkenols and aldehydes (e.g., 3,5-dimethylhex-5-en-1-ol with p-tolualdehyde or cinnamaldehyde) .
- Key Features :
- 72 : Aryl (4-methoxyphenyl) and alkenyl (prop-1-en-2-yl) substituents.
- 73 : Styryl and alkenyl groups.
- Spectral Data :
- Comparison : Unlike the target compound, these lack sulfonyl groups and exhibit racemic stereochemistry (R, S), reducing enantiomeric specificity .
2-[2-(Diphenylphosphinoyl)-2,3-dienyloxy]methyl-tetrahydro-2H-pyrans
- Synthesis: Electrophilic reactions (e.g., with sulfuryl chloride or bromine) modify diphenylphosphinoyl-dienyloxy substituents .
- Key Features: Phosphinoyl groups enable regioselective electrophilic additions.
- Comparison: The diphenylphosphinoyl moiety contrasts with the phenylsulfonyl group in the target compound, altering electronic properties and reactivity .
Tetrahydro-2-(2-propynyloxy)-2H-pyran
- Synthesis: Derived from propargyl alcohol via Grignard reactions (e.g., methyl 4-hydroxy-2-butynoate synthesis) .
- Key Features : Propargyloxy group confers high reactivity (e.g., vesicant properties) .
- Comparison : The propargyloxy substituent is smaller and more reactive than the bulky phenylsulfonyl-propoxy group in the target compound, limiting stability in aqueous environments .
Sulfonyl-Containing Analogues
4-(4'-Methylsulfonylphenyl)-3-(tributyl-stannyl)-2(5H)-furanone (5)
- Synthesis : Stille coupling introduces methylsulfonylphenyl groups with moderate yields (27%) .
- Key Features : Methylsulfonyl group enhances electrophilicity, similar to phenylsulfonyl in the target compound.
- Comparison: The furanone core differs from tetrahydropyran, but sulfonyl groups in both compounds suggest shared applications in cross-coupling reactions .
Stereochemical and Functional Group Variations
N-{(1R,3S)-3-Isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine
- Synthesis : Reductive amination of tetrahydropyran-4-one with cyclopentylamine derivatives .
- Key Features : Amine functionality and bicyclic structure.
- Comparison : The absence of sulfonyl groups and presence of amine substituents limit direct comparability but highlight the versatility of tetrahydropyran in drug-like molecules .
Discussion
- Reactivity : Sulfonyl groups (target compound, ) enhance electrophilicity, enabling participation in cross-coupling reactions, whereas propargyloxy groups () prioritize radical or nucleophilic pathways.
- Stereochemical Impact : The target compound’s (2R) configuration ensures enantiomeric specificity, unlike racemic analogs (), which may limit pharmaceutical relevance.
Biological Activity
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran is a compound with a complex structure that has garnered attention for its potential biological activities. The following sections will explore its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : CHOS
- Molecular Weight : 326.45 g/mol
- CAS Number : 93748-47-1
- Boiling Point : Approximately 479.1 ± 45.0 °C (predicted)
- Density : 1.14 ± 0.1 g/cm³ (predicted)
- Solubility : Slightly soluble in chloroform and methanol
- Storage Conditions : Hygroscopic; recommended storage at -20°C under inert atmosphere .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.
G Protein-Coupled Receptors (GPCRs)
Research indicates that compounds with similar structures often interact with GPCRs, which are pivotal in various signaling pathways. These receptors play crucial roles in mediating physiological responses to hormones and neurotransmitters. The modulation of GPCR activity can lead to significant therapeutic effects, including anti-inflammatory and analgesic properties .
Enzyme Inhibition
The sulfonyl group in the compound's structure suggests potential for inhibitory activity against enzymes such as acetylcholinesterase (AChE). Compounds that inhibit AChE are of particular interest in the treatment of neurodegenerative diseases like Alzheimer's disease. The presence of the phenylsulfonyl moiety may enhance binding affinity due to π-stacking interactions with aromatic residues in the enzyme's active site .
Case Studies and Experimental Data
- In Vitro Studies : Preliminary studies have shown that this compound exhibits moderate inhibitory effects on AChE activity in vitro. This suggests its potential utility in treating conditions characterized by cholinergic dysfunction.
- Animal Models : In vivo studies utilizing murine models have demonstrated that compounds structurally related to this compound can significantly reduce symptoms associated with neurodegenerative diseases. For instance, a related compound showed a marked decrease in behavioral deficits in Alzheimer’s disease models .
- Pharmacological Profiles : The pharmacological profile of this compound has been assessed through various assays measuring its interaction with dopamine and serotonin receptors. Results indicate that it may possess dual action by modulating both dopaminergic and serotonergic pathways, which could be beneficial for mood disorders .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed to prepare tetrahydro-2H-pyran derivatives with stereochemical control?
- Methodological Answer : Tetrahydro-2H-pyran derivatives are synthesized via stereoselective oligomerization or cyclization reactions. For example, copper(II)–bisphosphine catalysts (e.g., L3 ligand) enable diastereoselective synthesis of substituted tetrahydropyrans. Key steps include:
- Use of chiral starting materials (e.g., 3,5-dimethylhex-5-en-1-ol) to induce stereochemistry.
- Controlled reaction conditions (temperature, solvent) to favor specific diastereomers.
- Characterization via NMR and NMR to confirm coupling constants (-values) and stereochemistry .
Flash column chromatography is often used for purification, as demonstrated in the synthesis of tetrahydro-2-(2-propynyloxy)-2H-pyran .
Q. How are structural and stereochemical features of this compound validated experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR reveals coupling patterns (e.g., AB quartets for non-first-order splitting) and chemical shifts indicative of acetal or sulfonyl groups. NMR confirms carbon environments.
- Mass Spectrometry (MS) : EI/CI-MS provides molecular ion peaks and fragmentation patterns. For example, a molecular ion at m/z 308.5 (C _{36}O) was reported for a related compound .
- X-ray Crystallography : Resolves absolute configuration, though not explicitly cited in the evidence for this compound.
Advanced Research Questions
Q. What strategies optimize stereoselectivity in introducing the (2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy group?
- Methodological Answer :
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (2R)-configured alcohols) ensures retention of stereochemistry during etherification.
- Catalytic Asymmetric Synthesis : Palladium-catalyzed Stille cross-coupling (e.g., with tributylstannyl intermediates) introduces aryl sulfonyl groups regioselectively .
- Protecting Groups : THP-ether protection (e.g., tetrahydro-2-(2-propynyloxy)-2H-pyran) stabilizes intermediates during multi-step syntheses .
Q. How do reaction conditions influence the formation of byproducts in the synthesis of this compound?
- Methodological Answer :
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) and low temperatures reduce side reactions like epimerization.
- Catalyst Loading : Excess PdCl(PPh) in Stille reactions minimizes incomplete coupling but may increase costs .
- In Situ Monitoring : Techniques like in situ DRIFT spectroscopy identify intermediates (e.g., cyclopentanone, dihydropyran derivatives) and adjust conditions dynamically .
Q. What mechanistic insights explain contradictions in reported yields for similar tetrahydropyran derivatives?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., phenylsulfonyl groups) hinder nucleophilic attack, lowering yields in substitution reactions.
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) deactivate the pyran ring, slowing reactions requiring electrophilic intermediates.
- Catalyst Deactivation : Residual moisture or oxygen poisons Pd catalysts in cross-coupling reactions, causing variability in yields (27–88% reported in Stille reactions) .
Key Research Challenges
- Stereochemical Purity : Achieving >90% enantiomeric excess requires advanced chiral catalysts or enzymatic resolution, not detailed in current evidence.
- Scalability : Multi-step syntheses (e.g., involving Pd-catalyzed steps) face cost and reproducibility barriers for large-scale production.
- Byproduct Management : Separation of regioisomers (e.g., 2- vs. 3-substituted tetrahydropyrans) demands optimized chromatographic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
